Product packaging for Triphenyltin chloride-d15(Cat. No.:CAS No. 358731-94-9)

Triphenyltin chloride-d15

Cat. No.: B032067
CAS No.: 358731-94-9
M. Wt: 400.6 g/mol
InChI Key: NJVOZLGKTAPUTQ-NLOSMHEESA-M
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Description

Triphenyl-d15-tin chloride is a deuterium-labeled organotin reagent of significant value in chemical research, particularly in mechanistic studies and advanced material science. Its core utility lies in the 15 deuterium atoms on the phenyl rings, which serve as a non-radioactive isotopic label. This allows researchers to employ spectroscopic techniques, such as NMR and mass spectrometry, to precisely track the fate of the phenyltin moiety in complex reactions without signal interference from protonated species.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClSn B032067 Triphenyltin chloride-d15 CAS No. 358731-94-9

Properties

IUPAC Name

chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1/i3*1D,2D,3D,4D,5D;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVOZLGKTAPUTQ-NLOSMHEESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487214
Record name Triphenyl-d15-tin chloride
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Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-94-9
Record name Stannane, chlorotri(phenyl-d5)-
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Record name Triphenyl-d15-tin chloride
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Synthesis and Derivatization Methodologies

Advanced Synthetic Routes for Triphenyl-d15-Tin Chloride

The synthesis of this deuterated compound relies on established principles of organometallic chemistry, adapted for the incorporation of stable isotopes. The general pathway involves preparing a reactive deuterated phenyl intermediate, which is then used to form a tetraphenyltin (B1683108) analogue, followed by a redistribution reaction to yield the desired triphenyltin (B1233371) chloride.

The foundational step in the synthesis is the creation of the fully deuterated phenyl group (C₆D₅). This is typically achieved by starting with deuterated benzene (B151609) (C₆D₆). To make this aromatic ring reactive for the subsequent stannylation step, it is converted into an organometallic reagent.

A common and effective method is the formation of a Grignard reagent. cdnsciencepub.comyoutube.comrsc.org This involves reacting phenyl-d₅ bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to produce phenyl-d₅-magnesium bromide (C₆D₅MgBr). The successful formation of this Grignard reagent is critical, as it serves as the nucleophilic source of the deuterated phenyl groups in the next stage of the synthesis. pearson.com

With the deuterated Grignard reagent in hand, the next step is to attach the phenyl-d₅ groups to a tin center. This stannylation is typically accomplished by reacting the phenyl-d₅-magnesium bromide with tin tetrachloride (SnCl₄). wikipedia.orggelest.com The stoichiometry of this reaction is controlled to favor the formation of the symmetric tetraorganotin compound, tetrakis(phenyl-d₅)tin, ((C₆D₅)₄Sn). wikipedia.org To achieve this, a molar ratio of at least four equivalents of the Grignard reagent to one equivalent of tin tetrachloride is used.

The reaction proceeds via the nucleophilic displacement of the chloride ions on the tin atom by the deuterated phenyl anions from the Grignard reagent. The resulting tetrakis(phenyl-d₅)tin is a stable intermediate that serves as the direct precursor for the final product.

To convert tetrakis(phenyl-d₅)tin into Triphenyl-d15-tin chloride, a redistribution reaction, known as the Kocheshkov comproportionation, is employed. wikipedia.orgscispace.com This well-established method is highly effective for synthesizing triorganotin halides from their tetraorgano counterparts. scispace.com

In this step, the synthesized tetrakis(phenyl-d₅)tin is reacted with tin tetrachloride (SnCl₄) in a precise 3:1 molar ratio. The reaction causes a redistribution of the phenyl-d₅ and chloride ligands between the tin centers, yielding four equivalents of the desired product, Triphenyl-d15-tin chloride ((C₆D₅)₃SnCl). wikipedia.orgscispace.com This reaction is often carried out at elevated temperatures without a solvent and provides a high yield of the target compound. uu.nl

Table 1: Overview of the Synthetic Pathway for Triphenyl-d15-tin Chloride

StepReaction TypeReactantsKey Intermediate / Product
1 Grignard FormationPhenyl-d₅ bromide, Magnesium (Mg)Phenyl-d₅-magnesium bromide (C₆D₅MgBr)
2 StannylationPhenyl-d₅-magnesium bromide, Tin tetrachloride (SnCl₄)Tetrakis(phenyl-d₅)tin ((C₆D₅)₄Sn)
3 Kocheshkov RedistributionTetrakis(phenyl-d₅)tin, Tin tetrachloride (SnCl₄)Triphenyl-d15-tin chloride ((C₆D₅)₃SnCl)

Following the synthesis, the crude Triphenyl-d15-tin chloride must be purified to remove any unreacted starting materials or byproducts, such as di(phenyl-d₁₀)tin dichloride. Standard laboratory techniques like recrystallization or silica (B1680970) gel column chromatography are often effective. researchgate.net For organotin halides, a specific two-step purification procedure can be used which involves converting the halide to the corresponding oxide or hydroxide (B78521) by treatment with a base, and then carefully re-treating with hydrochloric acid to regenerate the purified chloride. thieme-connect.de

Characterization and confirmation of the product's identity and isotopic enrichment are crucial. This is achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of protons on the phenyl rings. ¹³C and ¹¹⁹Sn NMR provide information about the carbon skeleton and the tin environment, respectively. researchgate.netupce.cz

Mass Spectrometry (MS) : This is the definitive technique for confirming the isotopic composition. Electrospray ionization mass spectrometry (ESI-MS) will show the characteristic isotopic cluster for tin, with the molecular ion peak corresponding to the mass of (C₆D₅)₃SnCl. upce.czupce.cz Comparing the mass spectrum to that of an unlabeled triphenyltin chloride standard allows for precise confirmation of the deuteration level. upce.cznih.gov

Derivatization Techniques for Analytical Applications

While Triphenyl-d15-tin chloride is synthesized for use as an analytical standard, it often requires further modification, or derivatization, to make it suitable for the most common and sensitive analytical instruments. kuleuven.beresearchgate.netpsu.edu Because organotin halides are polar and have low volatility, they are not ideal for analysis by gas chromatography (GC). scispace.com

Hydride generation is a widely used derivatization technique to convert polar organotin compounds into volatile, thermally stable species suitable for GC analysis. scispace.comnih.gov The process involves the reduction of the tin-chloride bond to a tin-hydride bond.

The reaction is typically carried out by treating an acidic solution of Triphenyl-d15-tin chloride with a strong reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). scispace.comeurasianjournals.com The NaBH₄ reduces the chloride to form the volatile Triphenyl-d15-tin hydride, ((C₆D₅)₃SnH). This gaseous hydride can then be purged from the solution, trapped, and introduced into a gas chromatograph for separation and subsequent detection by a sensitive detector like a mass spectrometer (GC-MS). oceanbestpractices.org While effective, the efficiency of hydride generation can be influenced by the sample matrix and reaction conditions, and it may produce lower yields for phenyltins compared to other alkyltins. scispace.com

Table 2: Hydride Generation for Analytical Derivatization

ParameterDescription
Purpose To convert non-volatile Triphenyl-d15-tin chloride into volatile Triphenyl-d15-tin hydride for GC analysis.
Primary Reagent Sodium Borohydride (NaBH₄).
Reaction Medium Typically an acidic aqueous solution.
Product Triphenyl-d15-tin hydride ((C₆D₅)₃SnH).
Analytical Technique Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or Atomic Absorption Spectrometry (AAS). eurasianjournals.comanalchemres.org
Key Considerations Reaction yield can be affected by sample matrix interferences and pH. The resulting hydrides can be unstable. scispace.comoceanbestpractices.org

Alkylation Reactions (e.g., using NaBEt4)

For analytical techniques such as gas chromatography (GC), which require volatile analytes, derivatization of polar organotin compounds like Triphenyl-d15-tin chloride is a mandatory step. scispace.comkuleuven.be Alkylation is a common derivatization strategy, and the use of sodium tetraethylborate (NaBEt4) is a popular method. scispace.comkuleuven.be

The ethylation of organotin chlorides with NaBEt4 is advantageous because it can be performed directly in aqueous or polar solvents, simplifying sample preparation. scispace.comchromatographyonline.com This in-situ derivatization allows for the simultaneous extraction of the now volatile and thermally stable ethylated organotin compounds into an organic phase, making them suitable for GC analysis. labrulez.comresearchgate.net The reaction converts the ionic organotin species into their fully alkylated, more volatile forms. researchgate.net For instance, after derivatization with NaBEt4, tributyltin is converted to tributylethyltin. labrulez.com This process is crucial for the analysis of various organotin compounds, including butyltins and phenyltins, in environmental and food samples. labrulez.comivl.se

While Grignard reagents like methylmagnesium bromide and pentylmagnesium bromide can also be used for alkylation, they require strictly anhydrous (non-polar) conditions, which can complicate the analytical procedure. scispace.comlabrulez.comresearchgate.net In contrast, NaBEt4's ability to work in aqueous media has made it a preferred reagent in many applications. chromatographyonline.com

Considerations for Deuterated Derivatization Reagents

When using isotopically labeled internal standards like Triphenyl-d15-tin chloride, the choice of derivatization reagent is critical to avoid compromising the isotopic integrity of the standard. Using a non-deuterated derivatizing agent like NaBEt4 is standard practice, as it adds an ethyl group to the deuterated triphenyltin cation.

However, in certain analytical scenarios, a deuterated derivatization reagent, such as deuterium-labeled sodium tetraethylborate (NaB(C2D5)4 or DSTEB), might be employed. researchgate.net This is particularly useful for the full speciation of both native (non-labeled) and isotopically labeled organometallic compounds in a sample. researchgate.net The use of a deuterated reagent allows for the distinction between the naturally occurring analyte and any potential contamination from the derivatization process itself, although this is more relevant for the analysis of non-deuterated target analytes. researchgate.net When analyzing for Triphenyl-d15-tin chloride, using a non-deuterated reagent ensures that the mass shift observed is solely due to the deuteration of the parent molecule.

Isotopic Purity and Enrichment Assessment

The reliability of quantitative analyses using Triphenyl-d15-tin chloride as an internal standard is directly dependent on its isotopic purity and the precise knowledge of its deuterium (B1214612) enrichment. rsc.org

Analytical Techniques for Deuterium Content Determination (e.g., NMR, MS)

Several analytical techniques are employed to determine the deuterium content and confirm the structural integrity of deuterated compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are powerful tools for assessing isotopic purity. rsc.orgnih.gov

¹H NMR can be used to quantify the residual proton signals against an internal standard. nih.gov However, for highly deuterated compounds (typically >98 atom % D), the residual proton signals are very weak, which can limit the accuracy of this method. sigmaaldrich.com

²H NMR is an excellent alternative for highly enriched compounds. It provides a clean spectrum without interference from proton signals and can be used for quantitative determination of deuterium atom percentage. sigmaaldrich.com A combination of ¹H NMR and ²H NMR can provide a more accurate determination of isotopic abundance than either method alone or even mass spectrometry in some cases. nih.gov

¹³C NMR can also be utilized. The presence of deuterium atoms causes a characteristic isotopic shift in the signals of adjacent ¹³C nuclei, which can be used to quantify the degree of deuteration at specific molecular sites. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for determining isotopic enrichment. rsc.org High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-ESI-HR-MS) or gas chromatography (GC-MS), is used to calculate isotopic enrichment by analyzing the distribution of isotopic ions. rsc.orgscispace.com For Triphenyl-d15-tin chloride, a characteristic mass shift of M+15 is expected compared to its non-deuterated counterpart. sigmaaldrich.com The relative intensities of the mass peaks for the different isotopologues (molecules that differ only in their isotopic composition) allow for the calculation of the percentage of isotopic purity. rsc.org

Impact of Isotopic Purity on Research Outcomes

High isotopic purity is crucial for the accuracy of research findings. Triphenyl-d15-tin chloride is often used as an internal standard in methods for determining organotin compounds in various matrices, such as in the safety testing of toys (EN 71-3:2013+A1). resource.org In isotope dilution mass spectrometry (IDMS), a known amount of the isotopically labeled standard is added to the sample. The ratio of the native analyte to the labeled standard is then measured. Any significant presence of the unlabeled analogue in the labeled standard can lead to an underestimation of the analyte concentration in the sample.

For example, a stated isotopic purity of ≥98 atom % D for Triphenyl-d15-tin chloride indicates that at least 98% of the molecules contain 15 deuterium atoms. sigmaaldrich.com This high level of enrichment ensures a clear separation of mass signals between the analyte and the standard, leading to more accurate and reliable quantification. rsc.org The use of such well-characterized internal standards is essential for method validation and for ensuring the quality and comparability of analytical data across different laboratories and studies.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and environment of tin compounds. The substitution of hydrogen with deuterium (B1214612) in Triphenyl-d15-tin chloride introduces specific effects observable in various NMR experiments.

¹¹⁹Sn NMR spectroscopy directly probes the tin nucleus, offering valuable insights into its coordination number and the electronic nature of its substituents. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher natural abundance (8.7%) and sensitivity compared to the other isotopes dur.ac.uk. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its chemical environment, covering a very wide range huji.ac.il.

For four-coordinate triphenyltin (B1233371) compounds like Triphenyl-d15-tin chloride, the ¹¹⁹Sn chemical shifts are influenced by the electronegativity of the substituents attached to the tin atom. In tetrahedral Ph₃SnX compounds, the δ(¹¹⁹Sn) values are typically shifted downfield relative to tetraphenyltin (B1683108) bohrium.com. The specific chemical shift for Triphenyl-d15-tin chloride would provide information about the electron density around the tin atom, which is primarily influenced by the chloro- and deuterated phenyl-substituents bohrium.comresearchgate.net. Studies on similar triphenyltin compounds show that δ(¹¹⁹Sn) values are not only dependent on the immediate coordination sphere but can also be affected by the solvent, concentration, and the formation of higher-coordinate adducts in solution bohrium.comrsc.org.

Table 1: Representative ¹¹⁹Sn NMR Data for Related Triphenyltin Compounds

Compound Coordination Number Typical δ(¹¹⁹Sn) Range (ppm)
Tetraphenyltin 4 -120 to -140
Triphenyltin chloride 4 -40 to -60

Note: Data is generalized from typical ranges for organotin compounds. The exact shift for Triphenyl-d15-tin chloride would require experimental determination.

The complete deuteration of the phenyl rings in Triphenyl-d15-tin chloride has distinct and predictable effects on its ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum , the characteristic signals for aromatic protons are expected to be absent or present only at very low intensity, corresponding to the isotopic purity of the compound (e.g., ≥98 atom % D) sigmaaldrich.com. The primary signals observed would likely be from residual, non-deuterated solvent impurities or a reference standard like tetramethylsilane (B1202638) (TMS) epfl.chillinois.edupitt.edu.

In the ¹³C NMR spectrum , the signals corresponding to the phenyl ring carbons are directly affected by the attached deuterium.

Coupling: Due to the spin (I=1) of the deuterium nucleus, the carbon signals will be split into multiplets according to the number of attached deuterons. A carbon atom bonded to one deuterium (a C-D bond) will appear as a 1:1:1 triplet zeotope.com.

Chemical Shift: The isotopic substitution can cause a slight upfield shift in the ¹³C resonance compared to the non-deuterated analogue.

Signal Intensity: The signal intensity of the deuterated carbons may be reduced due to the absence of the Nuclear Overhauser Effect (NOE) from protons and longer relaxation times.

The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), remains a valuable parameter, providing insight into the s-character of the tin-carbon bond bohrium.com.

²H NMR spectroscopy is a direct method for observing the deuterium nuclei, confirming the position and extent of isotopic labeling. For Triphenyl-d15-tin chloride, a ²H NMR spectrum would show resonances in the aromatic region, confirming that deuteration has occurred on the phenyl rings.

Furthermore, solid-state ²H NMR is a powerful technique for studying molecular dynamics. By analyzing the lineshape of the ²H NMR signal over a range of temperatures, it is possible to characterize molecular motions, such as the 180° flips of the phenyl rings around their C-Sn bonds sfasu.edu. The rate of these reorientations can be determined, providing information on the rotational freedom and potential steric hindrance within the molecule's crystal lattice sfasu.edu.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for confirming the molecular weight and isotopic composition of Triphenyl-d15-tin chloride and for its application in quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. For Triphenyl-d15-tin chloride ((C₆D₅)₃SnCl), HRMS is used to confirm its exact molecular weight and composition. The expected molecular weight is approximately 400.57 g/mol , which accounts for the mass of 15 deuterium atoms in place of protons sigmaaldrich.comchemicalbook.com.

HRMS can distinguish Triphenyl-d15-tin chloride from its non-deuterated counterpart and other potential impurities with high confidence. The technique would also resolve the characteristic isotopic pattern of tin, which has several naturally occurring stable isotopes, providing further structural confirmation.

Table 2: Molecular Properties of Triphenyl-d15-tin chloride

Property Value Source
CAS Number 358731-94-9 sigmaaldrich.comchemicalbook.com
Molecular Formula C₁₈ClD₁₅Sn chemicalbook.com
Molecular Weight 400.57 sigmaaldrich.comchemicalbook.com
Isotopic Purity ≥98 atom % D sigmaaldrich.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving highly accurate and precise quantification of chemical substances. The technique relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample nih.gov. Triphenyl-d15-tin chloride is an ideal internal standard for the quantification of unlabeled triphenyltin chloride.

The process involves:

Adding a precisely known quantity of Triphenyl-d15-tin chloride to the sample containing the unknown amount of triphenyltin chloride.

Homogenizing the sample to ensure the standard and analyte are thoroughly mixed.

Processing the sample (e.g., extraction, derivatization) and analyzing it by a mass spectrometric method, such as GC-MS or LC-MS.

Measuring the intensity ratio of the mass spectrometric signals for the labeled standard and the unlabeled analyte.

Because the labeled standard and the native analyte are chemically identical, they behave the same way during sample preparation and analysis, correcting for any sample loss or matrix effects. This allows for highly accurate calculation of the analyte's original concentration nih.gov.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound by probing its vibrational modes.

The substitution of an atom with one of its isotopes is a powerful tool in vibrational spectroscopy. libretexts.org The primary effect of isotopic substitution is the change in atomic mass, which alters the reduced mass of the bonds involving that atom without significantly affecting the electronic potential energy surface or the force constant of the bond. wikipedia.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org

In Triphenyl-d15-tin chloride, all 15 hydrogen atoms on the three phenyl rings are replaced by deuterium. Since deuterium has approximately twice the mass of hydrogen, this substitution leads to the most significant isotopic shifts observable in vibrational spectroscopy. wikipedia.org The most pronounced effects are seen for vibrational modes that involve substantial motion of the substituted atoms.

Specifically:

C-D Stretching: The C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region. Upon deuteration, the corresponding C-D stretching modes are expected to shift to significantly lower frequencies, approximately in the 2300-2200 cm⁻¹ region. This shift can be estimated by the ratio √(μ_CH/μ_CD) ≈ 1/√2 ≈ 0.707.

C-D Bending: Aromatic C-H in-plane and out-of-plane bending vibrations, which occur in the fingerprint region (below 1500 cm⁻¹), will also shift to lower wavenumbers. These shifts help in assigning complex vibrational bands in this region. libretexts.org

Vibrations involving the heavier atoms of the molecular backbone, such as the Sn-C and Sn-Cl stretching modes, are much less affected by the deuteration of the peripheral phenyl rings. This localization of the isotopic effect allows for the unambiguous assignment of vibrational modes associated with the phenyl groups versus those of the central tin core. semanticscholar.org

The vibrational spectrum of Triphenyl-d15-tin chloride, like its non-deuterated analog, is characterized by frequencies arising from the internal vibrations of the phenyl rings and the vibrations of the C₃SnCl framework.

Phenyl Ring Modes: Aside from the C-D modes discussed above, the characteristic vibrations of the benzene (B151609) ring, such as ring stretching (puckering) modes, are also present. These typically appear in the 1600-1400 cm⁻¹ region. While less affected than direct C-H/C-D modes, they may exhibit small shifts due to the change in mass and coupling with C-D bending modes.

Tin-Carbon (Sn-C) and Tin-Chlorine (Sn-Cl) Frequencies: The vibrations involving the tin atom are found at lower frequencies due to the large mass of tin and the lower force constants of the Sn-C and Sn-Cl bonds. The Sn-C stretching vibrations are typically observed in the 200-300 cm⁻¹ region in the Raman spectrum. The Sn-Cl stretching frequency is generally found in the 300-400 cm⁻¹ range. documentsdelivered.com These frequencies are crucial for confirming the integrity of the central organometallic structure. The planarity of the SnPh₃ group can influence the presence or absence of certain bands, although this has been a subject of debate. documentsdelivered.com

Table 2: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for Triphenyltin Chloride (TPTCl) and Expected Shifts for Triphenyl-d15-tin chloride
Vibrational ModeTypical Frequency Range for TPTCl (C-H)Expected Frequency Range for TPT-d15-Cl (C-D)Reference Source
Aromatic C-H/C-D Stretch3100 - 3000~2300 - 2200 wikipedia.org
Aromatic Ring Stretch1600 - 1400Slightly shifted from C-H analog nih.gov
Sn-Cl Stretch~340 - 330~340 - 330 (Largely Unaffected) documentsdelivered.com
Sn-C Stretch~280 - 230~280 - 230 (Largely Unaffected) researchgate.net

X-ray Crystallography and Diffraction Studies

Studies on Triphenyltin chloride reveal that it crystallizes in the monoclinic space group P2₁/c. nih.gov The tin atom at the center of the molecule typically exhibits a distorted tetrahedral geometry. rsc.org The three phenyl groups and the chlorine atom are covalently bonded to the central tin atom. The Sn-C bond lengths are consistent with typical organotin compounds, and the C-Sn-C and C-Sn-Cl bond angles deviate slightly from the ideal tetrahedral angle of 109.5° due to steric hindrance from the bulky phenyl groups and intermolecular interactions in the solid state. nih.gov

Table 3: Representative Crystallographic Data for Triphenyltin Chloride
ParameterValueReference Source
Chemical FormulaC₁₈H₁₅ClSn nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n (an alternative setting of P2₁/c) nih.gov
a (Å)10.0488 nih.gov
b (Å)18.0008 nih.gov
c (Å)15.2054 nih.gov
β (°)102.442 nih.gov
Z (Formula units per cell)4 rsc.org
Coordination Geometry at SnDistorted Tetrahedral / Trigonal Bipyramidal researchgate.netrsc.org

The solid-state structure of Triphenyltin chloride is not merely a collection of isolated molecules but is significantly influenced by intermolecular interactions. acs.org In some crystal structures, weak intermolecular Sn···Cl interactions are observed, where the tin atom of one molecule interacts with the chlorine atom of a neighboring molecule. dtic.mil This interaction can lead to a chain-like polymeric structure and causes the coordination geometry around the tin atom to expand from tetrahedral towards a more trigonal bipyramidal configuration. researchgate.netrsc.org

More recent studies have focused on the role of tetrel bonds in the crystal engineering of Triphenyltin chloride co-crystals. acs.orgresearchgate.net A tetrel bond is a noncovalent interaction where the tin atom acts as a Lewis acidic center (an electrophilic region or σ-hole) and interacts with a Lewis base (a nucleophilic region on another molecule). researchgate.net In co-crystals with various Lewis bases containing oxygen or nitrogen atoms, short and highly directional Sn···O and Sn···N tetrel bonds are formed. acs.org These interactions are strong and specific, typically forming along the extension of the covalent Cl-Sn bond, and they dictate the supramolecular assembly of the components in the crystal lattice. acs.orgresearchgate.net NMR studies have also suggested the persistence of weak intermolecular associations, potentially through π-π stacking of the phenyl rings, even in the solution state. nih.gov

Reaction Mechanisms and Kinetic Isotope Effects

Mechanistic Investigations of Organotin Reactions

The reactivity of triphenyltin (B1233371) compounds is primarily centered around the tin atom and the tin-carbon bonds. Three fundamental reaction types are central to its chemistry: ligand exchange at the tin center, hydrolysis in aqueous environments, and the cleavage of the tin-carbon bonds.

Ligand exchange in organotin compounds like triphenyltin chloride involves the substitution of one ligand for another at the tin center without a change in the oxidation state of the metal. researchgate.net These reactions are fundamental to the synthesis of various organotin derivatives and play a role in their mode of action in biological systems. The general form of a ligand exchange reaction can be represented as:

(C₆H₅)₃Sn-Cl + L ⇌ (C₆H₅)₃Sn-L + Cl⁻

The mechanism of ligand exchange reactions in tetracoordinate organotin compounds can proceed through two primary pathways:

Associative Mechanism (A): In this mechanism, the incoming ligand first coordinates to the tin center, forming a pentacoordinate intermediate. This is followed by the departure of the leaving group. This pathway is analogous to an Sₙ2 reaction. researchgate.net

Dissociative Mechanism (D): This pathway involves the initial cleavage of the bond between the tin and the leaving group, generating a tricoordinate cationic intermediate, which then reacts with the incoming ligand. researchgate.net

The preferred mechanism is influenced by factors such as the nature of the entering and leaving groups, the solvent, and the steric bulk of the organic substituents on the tin atom. For triphenyltin chloride, the presence of three bulky phenyl groups can influence the accessibility of the tin center to the incoming ligand.

Kinetic studies of ligand exchange reactions can provide insights into the nature of the transition state. For instance, the rate of exchange of the chloride ligand in triphenyltin chloride with other ligands can be monitored to determine the reaction order with respect to the incoming ligand. A first-order dependence on the incoming ligand would suggest an associative mechanism, while a zero-order dependence would be indicative of a dissociative pathway.

Triphenyltin chloride is known to be unstable in aqueous environments, undergoing rapid hydrolysis. nih.gov This process is critical to its environmental behavior and toxicity. The primary hydrolysis product of triphenyltin chloride is triphenyltin hydroxide (B78521) ((C₆H₅)₃SnOH). researchgate.net

The hydrolysis reaction can be represented as:

(C₆H₅)₃SnCl + H₂O ⇌ (C₆H₅)₃SnOH + HCl

The mechanism of hydrolysis is believed to involve the nucleophilic attack of a water molecule on the tin atom. This can proceed through an associative pathway, similar to other ligand exchange reactions. In neutral to alkaline conditions, the hydroxide ion (OH⁻) is a more potent nucleophile and will react more readily.

The stability of triphenyltin compounds in aqueous media is pH-dependent. At ambient temperatures, triphenyltin chloride hydrolyzes to triphenyltin hydroxide within minutes in the pH range of 3-8. researchgate.net The persistence of triphenyltin compounds is also influenced by environmental factors such as temperature and sunlight, which can enhance degradation. researchgate.net

Below is a table summarizing the stability of triphenyltin chloride in an artificial seawater model.

CompoundDegradation Rate Constant (kdeg, day⁻¹)Half-life (t₁/₂) in daysHalf-life (t₁/₂) in years
Triphenyltin chloride 0.000061155031.6
Tributyltin chloride0.00014495013.6

This table is based on data from a study on the stability of organotin compounds in an artificial seawater model and is provided for illustrative purposes.

The cleavage of the tin-carbon (Sn-C) bond is a key degradation pathway for triphenyltin compounds, leading to the sequential loss of phenyl groups and a reduction in toxicity. princeton.edu This process can occur through several mechanisms, including electrophilic, nucleophilic, and radical pathways.

Electrophilic Cleavage: This mechanism involves the attack of an electrophile on the carbon atom of the phenyl group attached to the tin. Acids and halogens are common electrophiles that can induce this cleavage. For example, the reaction with a strong acid (HX) can lead to the formation of benzene (B151609) and a triphenyltin salt.

(C₆H₅)₃SnCl + HX → (C₆H₅)₂Sn(X)Cl + C₆H₆

Nucleophilic Cleavage: Nucleophiles can attack the tin atom, leading to the displacement of a phenyl group as an anion. This pathway is less common for simple nucleophiles but can be facilitated by certain reagents.

Radical Cleavage: Homolytic cleavage of the Sn-C bond can be initiated by UV irradiation or radical initiators. researchgate.net This process generates a triphenyltin radical and a phenyl radical. This is considered a significant environmental degradation process. researchgate.net

(C₆H₅)₃SnCl --(UV light)--> (C₆H₅)₂SnCl• + C₆H₅•

The relative ease of cleavage of organic groups from tin follows the general order: allyl > vinyl > phenyl > alkyl.

Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a chemical reaction.

The kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). For deuterium labeling, this is expressed as k_H/k_D.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE for deuterium is typically in the range of 2-8. A significant primary KIE (k_H/k_D > 1) indicates that the C-H bond is being broken in the rate-limiting step.

A secondary kinetic isotope effect occurs when the bond to the isotopically labeled atom is not directly involved in bond-making or bond-breaking in the rate-determining step. Secondary KIEs are generally smaller than primary KIEs (often in the range of 0.7-1.5) and can provide information about changes in hybridization or the steric environment at the labeled position during the reaction.

Investigating Ligand Exchange Mechanisms: In ligand exchange reactions, a secondary kinetic isotope effect might be observed. If the mechanism is associative and involves the formation of a pentacoordinate intermediate, the hybridization at the tin-coordinating carbon atoms of the phenyl rings may change slightly, leading to a small secondary KIE. Measuring the rate of a ligand exchange reaction with Triphenyl-d15-tin chloride and comparing it to the non-deuterated analogue could provide evidence for the nature of the transition state.

Elucidating Hydrolysis Pathways: Similarly, the hydrolysis of Triphenyl-d15-tin chloride could exhibit a secondary KIE. The nucleophilic attack of water on the tin center might cause subtle changes in the vibrational frequencies of the C-D bonds in the phenyl rings in the transition state compared to the C-H bonds in the unlabeled compound.

Probing Tin-Carbon Bond Cleavage: The most significant application of Triphenyl-d15-tin chloride in KIE studies would be in elucidating the mechanism of Sn-C bond cleavage.

Electrophilic Aromatic Substitution: In an electrophilic cleavage where the rate-determining step is the attack of an electrophile on the phenyl ring (S_EAr mechanism), a secondary KIE would be expected. The formation of the sigma complex intermediate would involve a change in hybridization of one of the ring carbons from sp² to sp³, which would be reflected in the k_H/k_D ratio.

Direct Cleavage of the Sn-C bond: If the rate-determining step is the direct cleavage of the Sn-C bond, a primary KIE would not be expected as no C-H (or C-D) bond is broken. However, a secondary KIE could still be observed due to changes in the vibrational environment of the phenyl rings in the transition state.

For example, a hypothetical study on the acid-induced cleavage of the tin-phenyl bond could yield the following data:

ReactantRate Constant (k, s⁻¹)k_H/k_D
Triphenyltin chloridek_H\multirow{2}{*}{Hypothetical Value}
Triphenyl-d15-tin chloride k_D

This table illustrates the type of data that would be generated in a KIE study. The actual values would depend on the specific reaction conditions and mechanism.

A measured k_H/k_D value close to 1 would suggest that the C-H bonds of the phenyl rings are not significantly involved in the rate-determining step. A value slightly greater than 1 might indicate a change in the steric environment or hyperconjugative effects in the transition state.

Elucidation of Rate-Determining Steps and Transition States

A kinetic isotope effect is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes wikipedia.orglibretexts.org. The comparison of reaction rates between normal triphenyltin chloride and Triphenyl-d15-tin chloride can provide profound insights into the transition state of the rate-determining step.

Primary Kinetic Isotope Effects: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step libretexts.org. For reactions involving Triphenyl-d15-tin chloride, a significant primary KIE (typically kH/kD > 2) would be observed if a carbon-hydrogen bond on one of the phenyl rings is cleaved during the RDS princeton.eduresearchgate.net. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, thus requiring more energy to break, which results in a slower reaction rate for the deuterated compound. The magnitude of the KIE can provide information about the nature of the transition state; for instance, a maximal KIE is often associated with a symmetrical transition state where the hydrogen/deuterium atom is halfway between being transferred princeton.edu.

Secondary Kinetic Isotope Effects: If no bonds to the deuterium atoms are broken in the RDS, a smaller, secondary KIE (SKIE) may still be observed wikipedia.orglibretexts.org. These effects arise from changes in the vibrational environment of the isotopic label between the ground state and the transition state. For example, a change in the hybridization of a carbon atom on a phenyl ring from sp² to sp³ in the transition state would lead to an inverse KIE (kH/kD < 1), as the C-H (or C-D) bending vibrations become more constrained. Conversely, a change from sp³ to sp² would result in a normal KIE (kH/kD > 1) wikipedia.org. By studying the SKIEs in reactions with Triphenyl-d15-tin chloride, researchers can probe subtle geometric and electronic changes occurring at the transition state, even when the phenyl rings are not the primary reaction site.

The following table summarizes the interpretation of potential kinetic isotope effects when studying reactions with Triphenyl-d15-tin chloride.

KIE Type Observed kH/kD Ratio Interpretation for Triphenyl-d15-tin chloride Reactions
Primary KIE> 2C-H/C-D bond on a phenyl ring is broken in the rate-determining step.
Secondary KIE> 1 (Normal)Loosening of C-H/C-D vibrational modes in the transition state (e.g., sp³ to sp² rehybridization).
Secondary KIE< 1 (Inverse)Tightening of C-H/C-D vibrational modes in the transition state (e.g., sp² to sp³ rehybridization).
No KIE≈ 1No change in bonding or significant vibrational environment for the C-H/C-D bonds in the rate-determining step.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for complementing experimental studies of organotin compounds. Theoretical methods, particularly Density Functional Theory (DFT), provide a framework for understanding molecular structures, reaction pathways, and spectroscopic properties at an electronic level pastic.gov.pk. For a specialized molecule like Triphenyl-d15-tin chloride, computational approaches can predict the consequences of isotopic substitution and guide the interpretation of experimental data.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has been successfully applied to validate and explain the structural features of organotin compounds pastic.gov.pk. DFT calculations can accurately predict a range of molecular properties for Triphenyl-d15-tin chloride by solving the electronic structure of the molecule.

Key molecular properties that can be calculated include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be optimized to find the lowest energy structure. For Triphenyl-d15-tin chloride, the calculated Sn-C, C-C, and C-Cl bond lengths would be virtually identical to the non-deuterated analogue, as isotopic substitution has a negligible effect on electronic structure and equilibrium geometry.

Vibrational Frequencies: The calculation of vibrational frequencies is crucial. For Triphenyl-d15-tin chloride, DFT would predict a noticeable shift to lower frequencies for vibrational modes involving the movement of deuterium atoms compared to hydrogen atoms in triphenyltin chloride. These calculated frequencies are the basis for predicting infrared spectra and for calculating zero-point vibrational energies (ZPVE), which are essential for the theoretical prediction of kinetic isotope effects.

The table below outlines key molecular properties of triphenyltin chloride and the expected impact of deuteration as would be determined by DFT calculations.

Molecular Property Value/Description for Triphenyltin Chloride Predicted Effect of d15-Deuteration
Geometry Tetrahedral at Sn atomNegligible change in bond lengths and angles.
C-H Stretch Freq. ~3000-3100 cm⁻¹Replaced by C-D stretching frequencies at a lower value (~2200-2300 cm⁻¹).
Molecular Weight 385.5 g/mol nih.govIncreased to 400.57 g/mol lgcstandards.comsigmaaldrich.com.
Zero-Point Energy Calculated reference valueLower overall ZPVE due to the lower vibrational frequencies of the heavier C-D bonds.

Modeling Reaction Pathways and Energy Profiles

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a reaction involving triphenyltin chloride, DFT can be used to model the energy profile. The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. When modeling a reaction with Triphenyl-d15-tin chloride, the entire energy profile is recalculated. While the potential energy surface itself is unchanged by isotopic substitution, the ZPVE of the reactants and the transition state are different.

The theoretical kinetic isotope effect can be calculated from the ZPVE differences between the deuterated and non-deuterated species at the reactant ground state and the transition state. This allows for a direct comparison between computationally predicted KIEs and experimental results, providing strong support for a proposed reaction mechanism researchgate.net.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for characterizing molecules like Triphenyl-d15-tin chloride and interpreting experimental spectra.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹¹⁹Sn). Studies on triphenyltin chloride have used ¹³C and ¹¹⁹Sn NMR to probe its molecular dynamics and potential for intermolecular association in solution nih.gov. Computational models can predict these chemical shifts and also the subtle changes (isotope shifts) that occur upon deuteration in Triphenyl-d15-tin chloride.

Infrared (IR) Spectroscopy: As mentioned, DFT can calculate vibrational frequencies. The predicted IR spectrum for Triphenyl-d15-tin chloride would show characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in the spectrum of triphenyltin chloride. This provides a clear spectroscopic signature for the deuterated compound.

Mass Spectrometry (MS): Quantum chemistry-based methods can simulate fragmentation pathways in electron ionization mass spectrometry nih.gov. For Triphenyl-d15-tin chloride, these models would predict not only the correct molecular ion peak (M+15 compared to the non-deuterated version) but also the mass-to-charge ratios of all fragments containing the deuterated phenyl rings.

The following table shows a comparison of the expected mass-to-charge (m/z) values for major ions in the mass spectrum of triphenyltin chloride and its d15-analogue.

Ion Formula Expected m/z (C₁₈H₁₅ClSn) Expected m/z (C₁₈D₁₅ClSn)
Molecular Ion [Sn(C₆H₅)₃Cl]⁺386 (for ¹²⁰Sn, ³⁵Cl)401
Loss of Chlorine [Sn(C₆H₅)₃]⁺351 (for ¹²⁰Sn)366
Loss of Phenyl [Sn(C₆H₅)₂Cl]⁺309 (for ¹²⁰Sn, ³⁵Cl)319
Phenyl Cation [C₆H₅]⁺7782

(Note: m/z values are approximated for the most abundant isotopes of Sn and Cl for simplicity.)

Environmental Fate and Transformation of Organotin Compounds: Role of Deuterated Analogs

Environmental Pathways of Organotin Compounds

Organotin compounds (OTCs) are introduced into the environment through various anthropogenic activities. scilit.com Historically, a major source of tributyltin (TBT) and triphenyltin (B1233371) (TPT) compounds into aquatic ecosystems was their use as biocides in antifouling paints for ship hulls. researchgate.nettandfonline.comivl.se Although banned in many regions, residues from this application persist in marine and freshwater environments. chromatographyonline.com Other significant environmental pathways include runoff from agricultural areas where TPT has been used as a fungicide, algicide, and molluscicide. researchgate.netcdc.gov Industrial and domestic wastewater also contribute to OTC contamination through the discharge of effluents from manufacturing processes and the leaching of organotins from consumer products, such as polyvinyl chloride (PVC) pipes (B44673) and plastics where they are used as stabilizers. researchgate.netchromatographyonline.comcdc.govresearchgate.net Landfill leachates containing discarded PVC products are another potential source of environmental contamination. researchgate.netcdc.gov Once in the environment, these compounds can partition between water, sediment, and biota. cdc.gov

Sorption and Desorption Processes in Environmental Matrices

The fate and mobility of organotin compounds in the environment are heavily influenced by sorption and desorption processes. cdc.gov Generally, OTCs are sparingly soluble in water and tend to adsorb strongly to particulate matter, soil, and sediments. cdc.gov This high affinity for solid phases means they are relatively immobile in environmental media. cdc.gov The sorption process is often fast and reversible, primarily involving the particulate organic matter (POM) in sediments as the main sorbent. nih.gov

Research indicates that the strength of adsorption is correlated with the carbon content and cation exchange capacity of the soil or sediment. uni-bayreuth.demdpi.com The sorption mechanism is thought to occur through the formation of complexes between the tin atom and functional groups like carboxylates and phenolates present in the organic matter. nih.gov For butyltin and phenyltin compounds, organic carbon-normalized sediment-water distribution ratios (log KOC) are typically high, ranging from 4.7 to 6.1. nih.gov The sequence of sorption strength is generally observed as: tri-organotin ≥ di-organotin ≥ mono-organotin. nih.gov However, mono-substituted OTCs can adsorb almost irreversibly in some soils. uni-bayreuth.de While strong sorption limits the mobility of OTCs and their transport via leaching, the reversibility of this process means that contaminated sediments can act as long-term reservoirs. nih.govarpat.toscana.it Resuspension of these sediments due to natural events (tides, storms) or human activities (dredging) can lead to the release of adsorbed organotins back into the water column. nih.gov

Table 1: Research Findings on Organotin Sorption
Compound TypeSorption BehaviorKey Influencing Factorslog KOC RangeSource
Butyl- and PhenyltinsFast and reversible sorption to sediments.Particulate Organic Matter (POM), Cation Exchange Capacity4.7 - 6.1 L/kgOC nih.gov
Tri-organotins (e.g., TBT, TPT)Strongest sorption among OTCs.Organic carbon contentHigh (Typically > KOC of di- and mono- forms) nih.govuni-bayreuth.de
Mono-organotinsCan exhibit irreversible adsorption in some soils.Soil type (organic vs. mineral)Lower KOC than tri-organotins uni-bayreuth.de
Tributyltin (TBT)Sorption coefficients to sediments can range from 100 to 10,000.Clay mineral properties, pH, salinityNot specified cdc.govcput.ac.za

Photodegradation Mechanisms

Photodegradation, or photolysis, is a significant process for the breakdown of organotin compounds, particularly in the surface layers of aquatic environments where sunlight can penetrate. cdc.govcput.ac.za The degradation involves the cleavage of the tin-carbon bond, initiated by ultraviolet (UV) irradiation. cdc.govinchem.org For triphenyltin compounds, this process occurs through sequential dephenylation, where the parent compound is progressively broken down into less substituted and generally less toxic forms. inchem.org

The typical photodegradation pathway for triphenyltin is: Triphenyltin (TPT) → Diphenyltin (B89523) (DPT) → Monophenyltin (MPT) → Inorganic Tin publications.gc.cawho.int

The rate of photodegradation is influenced by several environmental factors, including the intensity and wavelength of UV light, water turbidity, and the presence of other organic substances that can enhance the process. cdc.govpublications.gc.ca Studies have shown that triphenyltin hydroxide (B78521) is more stable in the dark, highlighting the importance of light in its degradation. publications.gc.ca Photolysis is considered one of the fastest degradation processes for OTCs in the aquatic environment, with phenyltin derivatives often degrading more rapidly than butyltin compounds. cput.ac.za For instance, the proportion of MPT to TPT in pecan leaves was observed to increase over time after spraying, which is indicative of the photolytic degradation of TPT. oup.com However, the presence of microplastics in aquatic systems can complicate this process by either enhancing or suppressing the photodegradation of OTCs, depending on the type of plastic and its interaction with the compounds. nih.govresearchgate.net

Biodegradation and Biotransformation Pathways

Alongside photodegradation, the breakdown of organotin compounds by microorganisms is a crucial transformation pathway in water, soil, and sediment. cdc.govmdpi.com Biodegradation involves the biological cleavage of the tin-carbon bond, leading to a stepwise dealkylation or dearylation of the parent compound. cdc.govinchem.org This process transforms the more toxic tri-substituted organotins into di- and mono-substituted forms, and ultimately to inorganic tin. researchgate.netresearchgate.net

Microbial populations, including bacteria, microalgae, and fungi, are capable of degrading organotins. cdc.gov The rate of biodegradation is highly dependent on environmental conditions such as temperature, oxygen availability, and the concentration of the organotin compound. cdc.gov In general, degradation is much slower in sediments compared to the water column, with half-lives in sediment estimated to be several years. cdc.gov For example, laboratory studies using microcosms with river-bed sediment showed that tributyltin was transformed into its degradation intermediates (dibutyltin and monobutyltin) and eventually inorganic tin by microbial processes. nih.gov The degradation was faster in organic-rich sediments than in sandy, organic-poor sediments. nih.gov Similarly, some bacteria in soils and water have been shown to decompose triphenyltin into diphenyltin and monophenyltin. researchgate.net These biotransformation reactions play a critical role in the natural attenuation and detoxification of organotin compounds in the environment. researchgate.net

Speciation Analysis and Monitoring in Complex Matrices

The toxicity and environmental fate of organotin compounds are highly dependent on their chemical form (speciation). nih.goveurofins.com.au Therefore, analytical methods that can distinguish between different organotin species (e.g., TPT, DPT, MPT) are essential for accurate environmental risk assessment. tandfonline.comelsevierpure.com The analysis of organotins in complex environmental matrices like water, sediment, and biota presents significant challenges due to their low concentrations (trace levels) and the potential for interference from the matrix itself. nih.govnih.gov

Use of Triphenyl-d15-tin Chloride as an Internal Standard

To achieve accurate and precise quantification in trace analysis, a technique known as isotope dilution mass spectrometry is often employed, which relies on the use of a stable isotope-labeled internal standard. gov.bc.ca Triphenyl-d15-tin chloride ((C₆D₅)₃SnCl) is a deuterated analog of triphenyltin chloride and serves as an ideal internal standard for this purpose. chemicalbook.comsigmaaldrich.comlgcstandards.com

An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known amount to the sample before any processing steps. ivl.se Because Triphenyl-d15-tin chloride is chemically almost identical to its non-labeled counterpart, it behaves the same way during sample extraction, cleanup, and derivatization. Any loss of the target analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

In mass spectrometry-based detection methods (e.g., GC-MS), the deuterated standard is easily distinguished from the native analyte due to its higher mass (a mass shift of +15). sigmaaldrich.com By measuring the ratio of the signal from the native analyte to the signal from the known amount of the labeled internal standard, analysts can accurately calculate the concentration of the target compound in the original sample, effectively correcting for both matrix effects and procedural losses. The use of perdeuterated analogs like Triphenyl-d15-tin chloride is crucial for developing robust and reliable methods for quantifying organotins in complex environmental samples. nih.gov

Method Development for Trace Analysis in Environmental Samples (e.g., water, sediment, biota)

The determination of organotin compounds at trace levels in environmental samples requires a multi-step analytical procedure. pjoes.com A typical workflow involves sample extraction, derivatization, chromatographic separation, and detection. chromatographyonline.comnih.gov

Extraction: The first step is to isolate the organotin compounds from the sample matrix. For water samples, this is often achieved using solid-phase extraction (SPE) or liquid-liquid extraction. nih.govpjoes.com For solid samples like sediment and biota, solvent extraction, sometimes assisted by sonication or microwave energy, is used. nih.govgov.bc.ca A complexing agent, such as tropolone, may be added to the extraction solvent to improve the recovery of the more polar mono- and di-substituted organotins. gov.bc.ca

Derivatization: Because many organotin compounds are ionic and not volatile enough for gas chromatography (GC), a derivatization step is necessary. labrulez.com This step converts the polar organotins into more volatile and thermally stable tetra-substituted forms. The most common method is ethylation using sodium tetraethylborate (NaBEt₄). labrulez.comysi.com

Separation and Detection: The derivatized organotins are then separated using gas chromatography (GC) or, for non-derivatized compounds, liquid chromatography (LC). eurofins.com.au The separated compounds are identified and quantified using a variety of detectors. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for its high selectivity and sensitivity. gov.bc.ca Other detectors include the flame photometric detector (FPD) and, for ultimate element-specific sensitivity, inductively coupled plasma mass spectrometry (ICP-MS), which can be coupled to either GC or LC. eurofins.com.auysi.com These advanced analytical techniques allow for the detection of organotin compounds at very low concentrations, often in the nanogram per liter (ng/L) range for water and microgram per kilogram (µg/kg) range for solids. nih.gov

Table 2: Summary of Analytical Methods for Organotin Trace Analysis
TechniqueMatrixSample PreparationTypical Detection LimitsSource
LPGC-MS/MSWater, Sediment, MusselsSPE (water), Toluene extraction (solids), Grignard derivatization0.1-9.6 ng/L (water); 0.03-6.10 µg/kg (solids) nih.gov
GC-MS/MSSedimentSolvent extraction (no derivatization)LOD < 0.1 ng/g for TBTCl
GC-FPD / GC-MS-TOFSeawater, Sediment, MusselsSPE/LLE (water), Acid digestion/sonication (solids), NaBEt₄ derivatizationNot specified pjoes.com
LC-ICP-MSWater, Soil, BiosolidsSPE (water), Solvent extraction (solids), no derivatizationMethod is ISO 17025 accredited eurofins.com.au
GC-PFPDWastewater, SludgeSolvent extraction, NaBEt₄ derivatizationppb sensitivity ysi.com

Challenges in Organotin Speciation and Quantification

The determination of specific organotin compounds (speciation) and their concentrations in environmental matrices is a complex analytical challenge. The toxicity and environmental fate of organotin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom. For instance, trisubstituted organotins like triphenyltin (TPT) are generally more toxic than their di- and mono-substituted degradation products. Therefore, simply measuring the total tin concentration is insufficient for a meaningful risk assessment; speciation analysis is essential.

Several analytical hurdles complicate this process:

Low Environmental Concentrations: Organotins are often present at trace or ultra-trace levels (ng/L), requiring highly sensitive detection methods.

Complex Sample Matrices: Environmental samples such as sediment, water, and biological tissues are complex mixtures that can interfere with the analysis.

Analyte Loss: Significant analyte loss can occur during the multi-step process of sample extraction, cleanup, and derivatization, which is often required for analysis by gas chromatography.

To overcome these challenges, stable isotope dilution analysis (IDA) is a preferred method. This technique involves adding a known amount of an isotopically labeled compound, such as Triphenyl-d15-tin chloride, to the sample at the beginning of the analytical process. gcms.cznih.gov Because the labeled standard (surrogate) is chemically identical to the target analyte (native compound), it experiences the same physical and chemical effects, including any losses during sample preparation. gcms.cz By measuring the ratio of the native compound to the labeled standard in the final analysis, typically using a mass spectrometer, the initial concentration of the target analyte can be calculated with high accuracy and precision, effectively correcting for procedural inefficiencies. nih.govresearchgate.net

Environmental Persistence and Bioaccumulation Studies

Understanding the persistence and bioaccumulation potential of organotin compounds is crucial for evaluating their environmental risk. Triphenyltin compounds are known to be persistent in the environment, particularly in sediments, and can accumulate in aquatic organisms. inchem.orgcanada.ca Accurate and reliable data from environmental studies are paramount for this assessment, a need met by the use of deuterated analogs in quantification.

The environmental half-life of a compound describes the time it takes for its concentration to be reduced by half. Triphenyltin's persistence varies significantly depending on the environmental compartment and conditions.

In water: The degradation of triphenyltin is influenced by factors like sunlight (photolysis) and microbial activity. dcceew.gov.au Reported half-lives can range from several days to a few weeks. inchem.org For example, one study estimated the half-life of triphenyltin in water to be several days in summer months and two to three weeks in late autumn. inchem.org

In sediment: Organotins bind strongly to sediment particles, where they are more protected from degradation, leading to much longer persistence. inchem.org Half-lives in sediment can extend to several years. inchem.org

In biota: Biological half-lives have also been estimated. For instance, the half-life of triphenyltin in certain gastropods was estimated to be 347 days, while in guppies, it was approximately 48 days. inchem.org

Modeling these half-lives requires precise measurements of triphenyltin concentrations over time in various media. The use of Triphenyl-d15-tin chloride as an internal standard in these analytical procedures ensures that the concentration data used for modeling is accurate, leading to more reliable predictions of the compound's environmental persistence.

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, sediment), while bioconcentration refers to uptake from water alone. These are quantified by the bioaccumulation factor (BAF) and bioconcentration factor (BCF), respectively. High BAF and BCF values indicate that a substance is likely to accumulate in organisms, potentially reaching levels that can cause toxic effects and be transferred up the food chain (biomagnification). researchgate.net

Triphenyltin compounds have been shown to be highly bioaccumulative. canada.ca Studies have reported a wide range of BCF values in different aquatic species, often reaching several thousand. inchem.orgcanada.ca For example, a BCF of 2,900 L/kg has been reported in guppies, and values can range from 257 to 4,100 in various fish species. inchem.org Triphenyltin has been found to meet the criteria for bioaccumulation (BCF or BAF ≥ 5000) under regulations in countries like Canada. canada.ca The accurate determination of these factors is critically dependent on the precise measurement of triphenyltin concentrations in both the water and the tissues of organisms. Isotope dilution methods employing Triphenyl-d15-tin chloride provide the necessary analytical rigor for these crucial ecotoxicological assessments.

Reported Bioconcentration Factors (BCF) for Triphenyltin (TPT) in Various Organisms
OrganismBCF Value (L/kg)Reference
Guppy (Poecilia reticulata)2900 inchem.org
Rainbow Trout (Oncorhynchus mykiss) Larvae650 nih.gov
Rainbow Trout (Oncorhynchus mykiss)800 nih.gov
Various Fish Species257 - 4100 inchem.org
Alga (Scenedesmus obliquus)11400 canada.ca

Regulatory and Legislative Implications of Organotin Contamination

Due to their toxicity, persistence, and bioaccumulation potential, organotin compounds are subject to stringent regulations worldwide. sgs.comsatra.com International and national bodies have implemented restrictions on their use, particularly in antifouling paints for ships, which was a major source of marine pollution.

Key regulatory frameworks include:

The International Maritime Organization (IMO): Implemented a global ban on the use of organotins in antifouling systems on ships.

European Union REACH Regulation: Under Annex XVII of REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), tri-substituted organotin compounds like triphenyltin are restricted. They cannot be placed on the market or used in articles if the concentration of tin is greater than 0.1% by weight. sgs.comhsa.ietuvsud.com

National Regulations: Many countries have their own specific regulations and environmental quality standards for organotins in water, sediment, and biota. dcceew.gov.aurivm.nl

Effective enforcement of these regulations relies on robust monitoring programs capable of accurately quantifying organotin levels in the environment. Analytical methods that use deuterated internal standards like Triphenyl-d15-tin chloride are essential for providing the high-quality, legally defensible data that regulatory agencies require to assess compliance, monitor the effectiveness of bans, and protect environmental and human health. gcms.cz

Regulatory Limits for Tri-substituted Organotin Compounds
Jurisdiction/RegulationRestriction DetailMaximum Concentration
European Union (REACH Annex XVII)Use in articles0.1% by weight of tin
Australia (ANZECC Water Quality Guidelines)Tributyltin in marine waters0.002 µg/L
Netherlands (Environmental Risk Limit)Triphenyltin in fresh and saltwater (long-term)0.23 ng/L

Biological Interactions and Toxicological Mechanisms of Organotin Compounds: Insights from Deuterated Studies

Cellular and Molecular Interactions

Interaction with Biomolecules (e.g., DNA, proteins, enzymes)

Triphenyltin (B1233371) compounds exert their toxicity through direct interactions with essential biomolecules. Studies have shown that these compounds can bind to DNA, proteins, and enzymes, disrupting their normal functions.

The interaction with DNA is a critical aspect of its cytotoxic mechanism. Research on triphenyltin hydroxide (B78521) (TPTH) indicates that it binds to the A-T rich region within the minor groove of the DNA helix nih.gov. Other complex organotin compounds containing a triphenyltin moiety have been shown to interact with calf thymus DNA through both partial intercalation and electrostatic interactions with the phosphate (B84403) backbone unimi.it. This ability to bind to genetic material contributes to the compound's potential to induce cellular damage and apoptosis unimi.it.

Triphenyltin's effects on proteins and enzymes are multifaceted. A significant target is tubulin, the protein subunit of microtubules. TPTH exhibits a high affinity for tubulin, binding near the colchicine (B1669291) site, which leads to the disruption of microtubule structures nih.gov. Furthermore, triphenyltin compounds are potent inhibitors of F-ATP synthase, a critical enzyme complex for cellular energy production. They have also been shown to inhibit enzymes involved in steroid hormone metabolism and downregulate nitric oxide synthase (iNOS) nih.govnih.gov. In bacteria, exposure to TPTC alters the expression of numerous genes that encode for catalytic enzymes and regulatory proteins nih.gov. This broad range of enzymatic inhibition underscores the widespread cellular disruption caused by these compounds.

BiomoleculeType of InteractionConsequence
DNA Minor groove binding (A-T rich regions) nih.gov, Intercalation & Electrostatic interaction unimi.itDisruption of DNA structure, potential for genotoxicity
Tubulin High-affinity binding near the colchicine site nih.govInhibition of microtubule polymerization, mitotic arrest nih.gov
F-ATP Synthase InhibitionDisruption of ATP synthesis nih.gov
Steroidogenic Enzymes Inhibition nih.govEndocrine disruption nih.gov
Nitric Oxide Synthase (iNOS) Downregulation of expression nih.govReduced nitric oxide production nih.gov

Effects on Cellular Processes (e.g., ATP synthesis, microtubule assembly)

The interaction of triphenyltin compounds with biomolecules leads to the disruption of fundamental cellular processes, most notably energy production and cell division.

ATP Synthesis: One of the most well-documented effects of triphenyltin compounds is the potent inhibition of ATP synthesis. These compounds act on the F1F0-ATP synthase complex, which is essential for oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts. By binding to the F0 part of the ATP synthase, they block the flow of protons, which dissipates the proton motive force required to generate ATP nih.govnih.govresearchgate.net. This disruption of the cell's primary energy currency has widespread and severe consequences for cellular function.

Microtubule Assembly: Triphenyltin compounds are powerful disruptors of the microtubule cytoskeleton. Both in vitro and in vivo studies have demonstrated that TPTC and its hydroxide form (TPTH) inhibit microtubule assembly and cause the depolymerization of existing microtubules nih.govreddit.com. This leads to the disassembly of the meiotic spindle, chromosome condensation abnormalities, and mitotic arrest nih.govreddit.com. The mechanism involves binding to tubulin, which prevents its polymerization into functional microtubules, essential for cell division, intracellular transport, and maintenance of cell structure nih.gov.

Oxidative Stress Induction

Exposure to triphenyltin compounds has been shown to induce oxidative stress in various organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.

Mechanisms of Toxicity

Membrane Activity and Permeability

The lipophilic (fat-soluble) nature of triphenyltin compounds allows them to readily interact with and cross cellular and organellar membranes. This membrane activity is a key mechanism of their toxicity.

Triphenyltin has been shown to induce an increase in the permeability of the inner mitochondrial membrane. This leads to the uncontrolled release of calcium ions (Ca2+) from the mitochondrial matrix, a drop in the transmembrane potential, and swelling of the mitochondria. The disruption of membrane integrity and potential is directly linked to the inhibition of ATP synthesis and the initiation of apoptotic pathways. The ability of triphenyltin to be transported across the cell membrane is a critical first step in its toxicity, allowing it to reach and damage intracellular targets.

Influence of Speciation and Environmental Factors on Biological Activity

The toxicity and bioavailability of triphenyltin compounds in the environment are not static but are influenced by various physicochemical factors, which affect their chemical form, or speciation.

pH: The acidity or alkalinity of the surrounding water plays a crucial role. The bioavailability of triphenyltin is generally higher at neutral to slightly alkaline pH (e.g., pH 8) compared to more acidic conditions (e.g., pH 5). This is because at lower pH, the cationic form of triphenyltin is more prevalent, whereas at higher pH, the more lipophilic neutral hydroxide species (Triphenyltin hydroxide) dominates, which can more easily cross biological membranes.

Environmental Degradation: In aqueous environments, Triphenyltin chloride rapidly hydrolyzes to form Triphenyltin hydroxide. The degradation of triphenyltin compounds proceeds through the sequential cleavage of the tin-carbon bonds, a process known as dephenylation. This degradation can be driven by both abiotic factors, such as UV irradiation from sunlight, and biotic processes involving microbial action. The resulting degradation products, diphenyltin (B89523) and monophenyltin, are generally less toxic than the parent triphenyltin compound.

Sorption and Organic Matter: Triphenyltin compounds strongly adsorb to sediment and soil particles. The presence of dissolved organic matter, such as humic substances, can reduce the bioavailability of triphenyltin by binding to it, making it less available for uptake by organisms.

Environmental FactorInfluence on TriphenyltinEffect on Biological Activity
pH Affects the chemical species (cation vs. neutral hydroxide)Higher bioavailability and toxicity at neutral to alkaline pH
Sunlight (UV) Causes abiotic degradation (dephenylation)Reduces toxicity by forming less harmful degradation products
Microorganisms Cause biotic degradation (dephenylation)Reduces toxicity over time
Dissolved Organic Matter Binds to triphenyltin compoundsDecreases bioavailability and uptake by organisms
Water Chemistry Hydrolyzes to Triphenyltin hydroxide; chloride in seawater can reduce solubilityAffects the form and availability of the compound in aquatic systems

Elucidating Detoxification Pathways in Organisms

Organisms that absorb triphenyltin (TPT) initiate detoxification processes to mitigate its toxicity. The primary metabolic pathway involves the sequential cleavage of tin-carbon (Sn-C) bonds, a process known as de-phenylation. nih.gov This degradation cascade transforms the highly toxic parent compound, TPT, into progressively less toxic metabolites.

Research has identified the primary degradation products as diphenyltin (DPT) and monophenyltin (MPT), which are ultimately broken down into inorganic tin. nih.govnih.gov This metabolic process is often mediated by the cytochrome P450 enzyme system, which hydroxylates the phenyl rings, facilitating their cleavage. nih.govnih.gov In microorganisms, such as the bacterium Pseudomonas chlororaphis, degradation of TPT to DPT has been observed as a key step in its detoxification. nih.gov

The elucidation of these pathways relies heavily on the ability to accurately trace and quantify the parent compound and its metabolites. Triphenyl-d15-tin chloride, a deuterated analog of TPT, is critical for this purpose. When used in metabolic studies, its distinct mass allows researchers to use mass spectrometry to differentiate the administered TPT from its metabolic products with high certainty, enabling precise tracking of the detoxification and degradation cascade within an organism.

Table 1: Key Metabolites in the Detoxification of Triphenyltin (TPT)

Compound Abbreviation Role in Pathway
Triphenyltin TPT Parent compound, highest toxicity.
Diphenyltin DPT Primary metabolite of TPT. nih.govnih.gov
Monophenyltin MPT Secondary metabolite, product of DPT degradation. nih.gov

Advanced Toxicological Assessment using Deuterated Analogs

The use of deuterated analogs like Triphenyl-d15-tin chloride has revolutionized the toxicological assessment of organotin compounds. Stable isotope labeling provides the foundation for the most accurate and sensitive analytical techniques used in toxicology. medchemexpress.comclearsynth.com

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, require highly accurate quantification in complex biological matrices like blood, urine, and tissue. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for this type of analysis, and it depends on the use of a stable isotope-labeled internal standard. cdc.govresearchgate.netgcms.cz

Triphenyl-d15-tin chloride is an ideal internal standard for studying TPT. chiron.nosigmaaldrich.com It is chemically identical to the non-labeled TPT, meaning it behaves the same way during sample extraction, preparation, and chromatographic separation. clearsynth.com However, its increased mass (due to the 15 deuterium (B1214612) atoms) makes it easily distinguishable by a mass spectrometer. sigmaaldrich.com By adding a known amount of Triphenyl-d15-tin chloride to a sample, analysts can calculate the exact concentration of the native TPT and its metabolites (DPT, MPT), correcting for any sample loss during processing or signal suppression from the matrix. clearsynth.comlcms.cz This approach significantly enhances the accuracy and reliability of pharmacokinetic data. medchemexpress.comnih.gov

Understanding the fate of TPT within an organism or cell is fundamental to toxicology. In vivo studies, often using animal models, and in vitro studies with cell cultures are employed to investigate the compound's distribution and mechanisms of toxicity, such as apoptosis induction or neurotoxicity. nih.govresearchgate.netnih.gov

In these experiments, Triphenyl-d15-tin chloride serves as a powerful tracer. When administered in in vivo models, it allows researchers to track the distribution and accumulation of the TPT moiety in various organs and tissues with high precision. daneshyari.com Similarly, in in vitro cell culture experiments, the labeled compound can be used to quantify cellular uptake, binding to subcellular components, and metabolic turnover. This ability to trace the compound's fate provides direct evidence of its bioavailability, sites of accumulation, and persistence, which are critical for assessing toxicological risk.

Biomarkers of exposure are crucial for monitoring human and environmental exposure to toxic substances. For triphenyltin, its metabolites, such as DPT and MPT, in urine or blood can serve as specific biomarkers. The development of a reliable analytical method for quantifying these biomarkers is a prerequisite for their use.

Triphenyl-d15-tin chloride is essential for the validation of such methods. nih.gov It functions as the internal standard in quantitative assays, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netrsc.org Its use ensures the method's accuracy, precision, and reproducibility, which are mandatory for validating a biomarker assay for clinical or environmental monitoring. By enabling robust and reliable measurement of TPT metabolites, the deuterated standard plays a pivotal role in establishing and validating new biomarkers of organotin exposure.

Resistance Mechanisms in Microorganisms to Organotin Compounds

Microorganisms have evolved various mechanisms to resist the toxic effects of organotin compounds. These strategies include reducing uptake, actively pumping the compound out of the cell (efflux), sequestration, and enzymatic degradation. nih.govpsmjournals.org For example, some bacteria possess efflux systems that expel organotins, while others can biodegrade them into less harmful forms. nih.govresearchgate.net Studies on strains like Klebsiella pneumoniae have shown that intracellular enzymes are effective at degrading TPT. researchgate.net

Elucidating these specific mechanisms requires the ability to track the organotin compound's interaction with the microbial cell. Isotopic labeling with Triphenyl-d15-tin chloride provides a definitive method for this purpose. By exposing microorganisms to the labeled compound, researchers can:

Quantify Biosorption vs. Uptake: Measure the amount of labeled TPT adhered to the cell surface versus the amount that has been transported into the cytoplasm. nih.gov

Trace Metabolic Degradation: Identify and quantify the formation of labeled metabolites (e.g., d15-DPT), confirming enzymatic breakdown as a resistance mechanism. researchgate.net

Monitor Efflux: Track the expulsion of the labeled compound from the cell over time, providing direct evidence for the activity of efflux pumps. nih.gov

Link Metabolites to Genes: Use advanced techniques to connect the observed isotopic labeling patterns in metabolites back to specific biosynthetic or biodegradative gene clusters responsible for the resistance. nih.gov

This approach allows for an unambiguous differentiation between various resistance strategies, offering clear insights into the biochemical pathways that microorganisms use to survive in organotin-contaminated environments. nih.gov

Applications of Triphenyl D15 Tin Chloride in Advanced Materials Science and Catalysis

Catalytic Applications of Organotin Compounds

Organotin compounds have established a significant role as catalysts in a multitude of chemical reactions, valued for their high activity, selectivity, and compatibility with various functional groups. lupinepublishers.comlupinepublishers.com Their utility spans from polymerization reactions to fine chemical synthesis.

Role of Triphenyltin (B1233371) Chloride as a Catalyst

Triphenyltin chloride, a specific type of organotin compound, serves as an effective catalyst in several organic transformations. Its applications are part of the broader utility of organotins in catalysis, which are prominent in processes like the formation of polyurethanes, silicones, and in esterification reactions. lupinepublishers.comum.edu.my In polyurethane production, organotin catalysts like dibutyltin (B87310) dilaurate are commonly used to accelerate the reaction between isocyanates and polyols. um.edu.mybdmaee.net Similarly, in the synthesis of esters, organotin compounds can be used as less corrosive alternatives to traditional acid catalysts. lupinepublishers.comgelest.com

Triphenyltin compounds, in particular, have been utilized in carbon-carbon bond-forming reactions, such as the Stille cross-coupling reaction, where they act as a source of phenyl groups. taylorandfrancis.com The catalytic activity of organotin compounds is often attributed to the Lewis acidity of the tin center, which can coordinate with reactants, thereby activating them for subsequent reaction steps. lupinepublishers.comgelest.com

Table 1: Selected Catalytic Applications of Organotin Compounds

Reaction Type Common Organotin Catalyst Role of Catalyst
Polyurethane Formation Dibutyltin Dilaurate Catalyzes the reaction between isocyanates and hydroxyl groups. bdmaee.net
Esterification Dibutyltin Oxide Acts as a Lewis acid to facilitate ester formation. lupinepublishers.comgelest.com
Room-Temperature Vulcanizing (RTV) Silicones Dibutyltin Diacetate/Dilaurate Serves as a cross-linking agent catalyst. lupinepublishers.comlupinepublishers.com
Stille Coupling Triphenyltin Chloride Provides a phenyl group for palladium-catalyzed cross-coupling. taylorandfrancis.com

Investigation of Deuterium (B1214612) Effects on Catalytic Activity and Selectivity

The substitution of hydrogen with its heavier isotope, deuterium, can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The KIE is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orgescholarship.org The magnitude of the deuterium KIE (expressed as the ratio of the rate constant for the hydrogen-containing reactant, kH, to that of the deuterium-containing reactant, kD) is significant because the mass of deuterium is double that of hydrogen, leading to a substantial difference in the vibrational frequencies of C-H versus C-D bonds. wikipedia.org

By employing Triphenyl-d15-tin chloride in a catalytic reaction and comparing its performance to the non-deuterated (protiated) analogue, researchers can probe the mechanism of catalysis.

Primary KIE : If a C-H bond on one of the phenyl rings is broken during the rate-determining step of the catalytic cycle, a large "primary" KIE (typically kH/kD of 2-7) would be expected. libretexts.org

Secondary KIE : If the C-H bonds are not broken but are located at or near the reaction center, a smaller "secondary" KIE (kH/kD closer to 1) may be observed due to changes in hybridization or steric effects in the transition state. wikipedia.org

Therefore, using Triphenyl-d15-tin chloride allows for a detailed investigation into whether the phenyl groups are actively involved in bond-breaking events during the catalytic process or if they primarily serve as ancillary ligands influencing the electronic and steric environment of the tin center. Such studies are crucial for optimizing catalyst design and improving reaction selectivity. researchgate.net

Mechanisms of Catalysis in Organotin-Mediated Reactions

The mechanisms by which organotin compounds catalyze reactions are varied, but they generally leverage the properties of the tin atom. Two predominant mechanisms have been proposed for many reactions, such as polyurethane formation:

Lewis Acid Catalysis : The tin atom, being an electrophilic Lewis acid, can coordinate with an electron-rich atom in one of the reactants (e.g., the oxygen of an alcohol or the nitrogen of an isocyanate). lupinepublishers.comgelest.com This coordination polarizes the reactant, making it more susceptible to nucleophilic attack. For instance, in esterification, the tin catalyst can activate the carbonyl group of the carboxylic acid.

Insertion Mechanism : This mechanism involves the formation of an intermediate where one of the reactants inserts into a tin-ligand bond. For example, an alcohol might react with an organotin carboxylate to form a tin alkoxide. This new species is more reactive and subsequently reacts with the other substrate (e.g., an isocyanate) to form the product and regenerate the catalyst. lupinepublishers.com

Redistribution reactions are also a key aspect of organotin chemistry, where ligands are exchanged between tin centers. gelest.comwikipedia.org The specific mechanism depends on the reactants, the ligands on the tin, and the reaction conditions. Kinetic isotope effect studies using compounds like Triphenyl-d15-tin chloride can provide critical evidence to support or refute a proposed mechanistic pathway by revealing the involvement of the phenyl groups' C-H (or C-D) bonds in the transition state. researchgate.net

Organotin Compounds in Polymer Science

In polymer science, organotin compounds are indispensable additives, primarily used to enhance the durability and modify the properties of various plastics. Their most significant applications are as heat stabilizers for polyvinyl chloride (PVC) and as catalysts for crosslinking reactions. lupinepublishers.comafirm-group.com

Use as Stabilizers and Crosslinking Agents

Organotin compounds are highly effective heat stabilizers for PVC, a polymer that is notoriously susceptible to thermal degradation during processing. seepvcforum.combaerlocher.com Without stabilizers, PVC rapidly discolors and loses its mechanical properties upon heating due to the elimination of hydrogen chloride (HCl), which initiates a chain reaction of degradation. gelest.com Organotin stabilizers, such as methyl, butyl, and octyltin (B230729) derivatives, function through a twofold mechanism:

They act as HCl scavengers, trapping any released hydrogen chloride and preventing it from catalyzing further degradation. gelest.com

They substitute labile chlorine atoms on the PVC chain (at allylic defect sites) with more stable ligands (e.g., mercaptides or carboxylates), preventing the initiation of the degradation process. lupinepublishers.com

This stabilization allows for the processing of PVC at high temperatures and results in products with excellent clarity and color retention. baerlocher.comvikasecotech.com

Furthermore, certain organotin compounds, particularly dibutyltin derivatives, are widely used as catalysts to induce crosslinking in polymers like silicones and polyurethanes. lupinepublishers.comum.edu.my In room-temperature vulcanizing (RTV) silicones, these catalysts facilitate the reaction between hydroxyl-terminated silicone polymers and a crosslinking agent (a tri- or tetra-functional silane), converting the liquid polymer into a solid, elastomeric network. lupinepublishers.comlupinepublishers.com This process is essential for producing sealants, adhesives, and coatings. lupinepublishers.com

Effects of Deuteration on Material Properties and Stability

The replacement of hydrogen with deuterium in a polymer can significantly alter its physical and chemical properties. resolvemass.casci-hub.se This is primarily due to the greater mass of deuterium, which results in a lower zero-point energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break. sci-hub.se

This fundamental difference leads to several beneficial effects on material properties:

Enhanced Thermal and Oxidative Stability : Because degradation pathways often involve the cleavage of C-H bonds, deuterated polymers exhibit increased resistance to thermal and oxidative degradation. resolvemass.casci-hub.se This can extend the functional lifespan of the material, especially in harsh operating conditions.

Changes in Physical Properties : Deuteration can also influence intermolecular interactions, leading to changes in properties such as melting temperature, crystallization temperature, and crystal packing. nih.govresearchgate.net For example, studies on deuterated conjugated polymers have shown an increase in melting and crystallization temperatures. nih.gov

While much of the research has focused on the deuteration of the polymer backbone itself, the use of a deuterated additive like Triphenyl-d15-tin chloride could also impact material stability. The deuteration of the phenyl groups on the tin stabilizer would make the stabilizer itself more resistant to degradation pathways that involve the cleavage of its own C-H bonds. This could potentially enhance its longevity and effectiveness as a stabilizer or catalyst within the polymer matrix over time.

Table 2: Effects of Deuteration on Polymer Properties

Property Effect of Deuteration Underlying Reason
Thermal Stability Increased Stronger C-D bond requires more energy to break than a C-H bond. resolvemass.casci-hub.se
Oxidative Stability Increased Higher activation energy for reactions involving C-D bond cleavage. sci-hub.se
Melting Temperature Can be altered (increased or decreased depending on polymer) Changes in molecular volume, polarizability, and intermolecular forces. nih.gov
Crystallinity Can be altered Deuteration can affect crystal packing and crystallization kinetics. nih.govresearchgate.net

Applications in Electronic Devices

The relentless pursuit of more efficient and durable electronic devices has led researchers to explore novel materials and chemical modifications. One such strategy that has gained considerable traction is the use of deuterated compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium. This isotopic substitution can have profound effects on the stability and performance of organic electronic devices.

Deuterated Compounds in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) are a prime example of a technology that has benefited from the use of deuterated materials. The operational lifetime of OLEDs, particularly those emitting blue light, has been a persistent challenge. The higher energy of blue light can accelerate the degradation of the organic materials within the device. Research has shown that replacing carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds can significantly enhance the stability of these materials. researchgate.netresearchgate.net This phenomenon, known as the kinetic isotope effect, makes the C-D bond less susceptible to cleavage, thereby slowing down degradation pathways. researchgate.net

The benefits of deuteration in OLEDs are multifaceted and well-documented. Studies have demonstrated that deuterated OLED materials can lead to:

Increased Device Lifetime: By mitigating degradation, deuteration can extend the operational lifespan of OLEDs, in some cases by a factor of five to twenty.

Enhanced Efficiency: Reduced non-radiative decay processes in deuterated compounds can lead to higher phosphorescence efficiency and external quantum efficiencies. researchgate.netacs.org

Improved Luminance and Color Purity: Deuterated materials can contribute to brighter and more stable color emission over the device's lifetime.

The impact of deuteration on device performance is summarized in the table below, drawing from research on various deuterated materials in OLEDs.

ParameterEffect of DeuterationReported Improvement
Device Lifetime (T90) Significant increaseUp to an eight-fold increase observed
External Quantum Efficiency Increase~280% increase at 500 mA/cm² for Alq3
Luminance Higher and more stableInitial luminance can be more than doubled
High-Voltage Stability ImprovedReduced efficiency loss after high-voltage cycles

This table presents generalized findings from research on various deuterated compounds in OLEDs and may not be directly representative of Triphenyl-d15-tin chloride.

Potential for Triphenyl-d15-tin Chloride in Advanced Materials

While specific research on the application of Triphenyl-d15-tin chloride in electronic devices is not yet widespread, its potential can be inferred from the known applications of its non-deuterated counterpart, Triphenyltin chloride, and other organotin compounds. Organotins have been investigated as precursors for transparent conducting oxides (TCOs) and as components in perovskite solar cells. amazonaws.comresearchgate.netresearchgate.net

Transparent Conducting Oxides (TCOs): TCOs, such as fluorine-doped tin oxide (FTO), are crucial components in a variety of optoelectronic devices, including solar cells and displays. wikipedia.orgnih.govmdpi.com Organotin compounds can serve as precursors in the chemical vapor deposition or sol-gel synthesis of these films. The stability and quality of the precursor can influence the final properties of the TCO film. The deuteration of the phenyl groups in Triphenyl-d15-tin chloride could potentially offer enhanced thermal and chemical stability during the deposition process, leading to higher quality, more uniform, and more durable TCO films.

Other Emerging Research Areas Involving Deuterated Organotins

The exploration of deuterated organotins extends beyond the realm of electronic devices. The unique properties imparted by deuterium substitution open up possibilities in other areas of materials science and catalysis.

One potential area of interest is in the development of more robust catalysts. Organotin compounds are known to catalyze various organic reactions, including polyurethane formation and transesterification. The stability of a catalyst is crucial for its efficiency and reusability. By replacing hydrogen with deuterium in the organic ligands of an organotin catalyst, it may be possible to enhance its thermal and chemical stability, leading to a longer catalyst lifetime and improved performance in demanding reaction conditions.

Furthermore, the use of deuterated compounds as internal standards in analytical chemistry is a well-established practice. Triphenyl-d15-tin chloride can serve as a valuable analytical standard for the detection and quantification of its non-deuterated counterpart, Triphenyltin chloride, which is an environmental pollutant.

While the full potential of Triphenyl-d15-tin chloride and other deuterated organotins is still being uncovered, the foundational principles of the kinetic isotope effect and the versatile chemistry of organometallic compounds provide a strong basis for their continued investigation in advanced materials science and catalysis. Future research in these areas is expected to yield novel applications with enhanced performance and durability.

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge on Triphenyl-d15-tin Chloride

Triphenyl-d15-tin chloride is a deuterated organotin compound where the fifteen hydrogen atoms on the three phenyl rings have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes the molecule heavier than its non-deuterated counterpart, a key feature for its application in mass spectrometry.

The synthesis of deuterated compounds can be approached through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange processes on the target molecule. princeton.edu For Triphenyl-d15-tin chloride, synthesis would typically involve precursors where the phenyl rings are already deuterated, such as deuterated benzene (B151609). While the exact synthesis route for the non-deuterated analog, triphenyltin (B1233371) chloride, involves reacting tin tetrachloride with a phenylating agent like phenylmagnesium bromide, the synthesis of the deuterated version necessitates starting with deuterated phenyl precursors. google.com

This compound is primarily recognized for its utility as an internal standard in analytical chemistry, particularly for the quantification of triphenyltin and other organotin compounds in various samples. chiron.no Its physical and chemical properties are nearly identical to the native triphenyltin chloride, allowing it to mimic the behavior of the analyte during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer.

Chemical and Physical Properties of Triphenyl-d15-tin Chloride
PropertyValueReference
CAS Number358731-94-9 beilstein-journals.org
Linear Formula(C₆D₅)₃SnCl beilstein-journals.org
Molecular Weight400.57 g/mol beilstein-journals.org
AppearanceSolid beilstein-journals.org
Melting Point108 °C beilstein-journals.org
Boiling Point240 °C at 13.5 mmHg beilstein-journals.org
Isotopic Purity≥98 atom % D beilstein-journals.org

Key Findings and Their Implications

The primary application of Triphenyl-d15-tin chloride is as an internal standard for the quantitative analysis of organotin compounds, especially in environmental and biological samples.

Environmental Monitoring: Research has focused on developing robust methods for detecting tributyltin (TBT) and triphenyltin (TPT) compounds in seawater, sediment, and marine life due to their toxicity and persistence. pjoes.comysi.com In these analyses, which often employ gas chromatography (GC) coupled with mass spectrometry (MS) or other detectors, a deuterated internal standard like Triphenyl-d15-tin chloride is crucial. chiron.nobcp-instruments.com

Implication: Using a deuterated standard compensates for the loss of analyte during sample extraction and cleanup, and corrects for variations in instrument response ("matrix effects"). clearsynth.comkcasbio.com This leads to highly accurate and reliable data on the concentration of toxic pollutants in the environment, which is vital for regulatory agencies to assess environmental contamination and the effectiveness of policies aimed at restricting their use. ysi.com

Nanoparticle Synthesis: The non-deuterated form, chlorotriphenylstannane, is used in the synthesis of novel organotin(IV) complexes which can then be used to prepare nanoparticles. nih.gov These nanoparticles, with sizes around 20-25 nm, exhibit unique properties such as luminescence and are being investigated for various applications. beilstein-journals.orgnih.gov

Implication: The use of organotin compounds as building blocks for nanomaterials opens up new avenues in materials science. These materials could potentially be used in developing new catalysts, antitumor agents, or components for electronic devices like OLEDs. nih.govresearchgate.net The principles of this synthesis can be extended to deuterated analogs, although this specific application is less documented.

Key Research Findings and Implications
Key FindingDescriptionImplication
High-Precision QuantificationTriphenyl-d15-tin chloride serves as an effective internal standard in GC-MS analysis of environmental samples.Enables accurate measurement of toxic organotin pollutants, supporting environmental risk assessment and regulation. ysi.comclearsynth.com
Role in Nanomaterial SynthesisThe base compound, triphenyltin chloride, is a precursor for synthesizing organotin(IV) complexes that form nanoparticles. nih.govContributes to the development of advanced materials with potential applications in medicine and electronics. beilstein-journals.orgresearchgate.net

Unaddressed Research Questions and Future Directions

Despite its utility, the research landscape for Triphenyl-d15-tin chloride and related compounds is still evolving. Several areas warrant further investigation.

Expanding Analytical Methods: Current methods focus on known organotin pollutants. Future research should aim to develop analytical standards and methods for new-generation organotin compounds, including their degradation products and "greener" alternatives, to provide a more comprehensive picture of environmental contamination. archivemarketresearch.comarchivemarketresearch.com

Toxicokinetics and Metabolism: How do organisms absorb, distribute, metabolize, and excrete triphenyltin compounds? Deuterated analogs like Triphenyl-d15-tin chloride are perfect tools for such toxicokinetic studies, yet this application remains largely unexplored for this specific compound.

Nanomaterial Toxicity: As organotin-based nanoparticles are developed, understanding their potential toxicity and environmental fate is critical. Future research must address the biocompatibility and long-term environmental impact of these novel materials before they can be considered for widespread application. uni-halle.de

Synthesis Optimization: Developing more efficient and cost-effective synthesis routes for deuterated compounds is an ongoing challenge in analytical and pharmaceutical chemistry. google.com Innovations in this area could make these vital standards more accessible.

Importance of Deuterated Organotin Analogs in Advancing Scientific Understanding

Deuterated organotin analogs, with Triphenyl-d15-tin chloride as a prime example, are fundamental tools that significantly advance scientific knowledge in several key domains.

Their primary importance lies in the field of analytical chemistry , where they provide the "gold standard" for quantification. clearsynth.comwisdomlib.org Without these standards, accurately determining the absolute concentration of pollutants in complex samples like soil or biological tissue would be exceedingly difficult. The precision afforded by deuterated standards allows scientists to track the environmental fate of organotin compounds, understand their bioaccumulation in food webs, and provide the reliable data needed for human health risk assessments. lcms.cz

Furthermore, these analogs are invaluable for mechanistic studies . In toxicology, they can be used as tracers to elucidate the metabolic pathways of toxic compounds within an organism. clearsynth.com By tracking the deuterated fragments, researchers can identify metabolites and better understand the biochemical processes that lead to toxicity. This knowledge is foundational for developing a deeper understanding of how pollutants affect living systems at a molecular level. The continued development and application of deuterated organotin compounds are therefore essential for both environmental protection and advancing the frontiers of chemical and biological science.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing Triphenyl-d15-tin chloride?

  • Methodological Answer : Synthesis typically involves substituting hydrogen atoms in the phenyl rings with deuterium via catalytic deuteration or halogen exchange, followed by reaction with tin chloride. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation by observing the absence of proton signals in 1H^1H-NMR and integration in 2H^2H-NMR .
  • Mass Spectrometry (MS) : Identify isotopic patterns (e.g., +15 mass units due to d15 substitution) to verify purity and isotopic enrichment .
  • Elemental Analysis : Validate stoichiometry and rule out contamination .

Q. What safety protocols are critical when handling Triphenyl-d15-tin chloride?

  • Methodological Answer : Follow hazard controls outlined in safety data sheets (SDS):

  • Personal Protective Equipment (PPE) : Use gloves, faceshields, and N100 respirators to prevent skin/eye contact and inhalation .
  • Ventilation : Work in fume hoods to avoid exposure to toxic vapors.
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek immediate medical attention .

Q. How should researchers validate the purity of deuterated Triphenyltin chloride?

  • Methodological Answer :

  • Chromatographic Methods : Use HPLC or GC with deuterated internal standards to detect non-deuterated impurities.
  • Isotopic Purity Assays : Measure deuterium content via isotope-ratio mass spectrometry (IRMS) or 2H^2H-NMR integration .

Advanced Research Questions

Q. How does isotopic substitution (d15) influence the reaction kinetics of Triphenyltin chloride in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates between deuterated and non-deuterated analogs. For example, deuterium may slow reaction rates due to increased bond strength (C–D vs. C–H).
  • Control Experiments : Use identical conditions (temperature, solvent, catalyst loading) for both compounds to isolate isotopic effects .
  • Computational Modeling : Employ density functional theory (DFT) to predict isotopic impacts on transition states .

Q. How can contradictory data on the environmental toxicity of Triphenyl-d15-tin chloride be systematically resolved?

  • Methodological Answer :

  • Systematic Review Framework : Follow Cochrane guidelines to aggregate and assess studies:

Define inclusion criteria (e.g., peer-reviewed toxicity assays).

Evaluate biases (e.g., variations in test organisms, exposure durations).

Perform meta-analysis to quantify heterogeneity and identify consensus .

  • Experimental Replication : Reproduce conflicting studies under standardized conditions to isolate variables (e.g., pH, salinity) affecting toxicity .

Q. What analytical challenges arise when quantifying Triphenyl-d15-tin chloride in environmental matrices, and how can they be mitigated?

  • Methodological Answer :

  • Matrix Interference : Use isotope dilution mass spectrometry (IDMS) with deuterated analogs as internal standards to correct for signal suppression/enhancement .
  • Detection Limits : Optimize LC-MS/MS parameters (e.g., collision energy, ion transitions) to enhance sensitivity for low-concentration samples .
  • Sample Preparation : Implement solid-phase extraction (SPE) with organotin-specific sorbents to reduce background noise .

Q. How can researchers design experiments to assess the catalytic mechanism of Triphenyl-d15-tin chloride in polymerization reactions?

  • Methodological Answer :

  • Mechanistic Probes : Use deuterium labeling to track hydrogen/deuterium transfer steps via 2H^2H-NMR or kinetic profiling.
  • In Situ Spectroscopy : Monitor reaction intermediates with Raman or IR spectroscopy under controlled atmospheres .
  • Comparative Studies : Contrast catalytic efficiency with non-deuterated analogs to evaluate isotopic impacts on activation energy .

Tables for Key Data

Property Value Method Reference
Molecular Weight400.57 g/molMass Spectrometry
Isotopic Purity≥99 atom% D2H^2H-NMR
Hazard ClassificationUN 3146 (6.1/PGIII)SDS Documentation
Environmental PersistenceHigh (Marine pollutant: Yes)Regulatory Data

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Feasible Synthetic Routes

Reactant of Route 1
Triphenyltin chloride-d15
Reactant of Route 2
Triphenyltin chloride-d15

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.